N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
The compound N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide features a benzodioxol-substituted thiazole core linked to a pyrrolidine-2-carboxamide moiety modified with a methylsulfonyl group.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-26(21,22)19-6-2-3-12(19)15(20)18-16-17-11(8-25-16)10-4-5-13-14(7-10)24-9-23-13/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFYBZXLMIQFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the thiazole ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects. The compound’s structure allows it to bind to specific receptors or active sites, modulating biological processes at the molecular level.
Comparison with Similar Compounds
Structural Analogs with Benzodioxol-Thiazole Motifs
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941987-26-4)
- Structure : Shares the benzodioxol-thiazol-2-yl backbone but replaces the pyrrolidine carboxamide with a butanamide chain containing a 4-methoxyphenylsulfonyl group.
- Key Differences : The absence of the pyrrolidine ring and methylsulfonyl substitution may reduce conformational rigidity compared to the target compound.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide
- Structure : Features a cyclopropane carboxamide linked to the thiazole-benzodioxol scaffold.
- Key Differences : The cyclopropane ring introduces steric constraints distinct from the pyrrolidine in the target compound.
- Synthesis : Prepared via coupling reactions using HATU/DIPEA, yielding >95% purity .
Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide)
- Structure : Combines benzodioxol-thiazole with a pyrrolidinyl-benzoyl substituent.
- Key Differences : The pyrrolidine is part of a benzoyl substituent rather than directly linked to the carboxamide.
- Activity: Analogous compounds in the evidence target proteinopathies or inflammation, though specific data are unavailable .
Pyrrolidine Carboxamide Derivatives
(S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (Compound 43)
- Structure : Replaces benzodioxol with a benzo[d]thiazole and uses a 4-nitrophenylsulfonyl group.
- Activity : Exhibits anti-inflammatory and analgesic effects comparable to indomethacin and celecoxib, with high ulcerogenic indices. Molecular docking confirms strong COX-2 interactions .
- Key Differences : The nitro group may enhance oxidative stress risks, whereas the target compound’s methylsulfonyl group offers better metabolic stability .
ASN90 (O-GlcNAcase Inhibitor)
- Structure : Contains a benzodioxol-thiadiazole core instead of thiazole and an acetamide substituent.
- Activity: Targets tau and α-synuclein proteinopathies, highlighting the benzodioxol group’s role in neurodegenerative disease drug design.
- Key Differences : The thiadiazole ring and lack of pyrrolidine limit direct comparison but underscore scaffold versatility .
Sulfonyl-Containing Analogs
LSN3316612 (N-(5-(((2S,4S)-2-methyl-4-(6-fluoropyridin-2-yloxy)piperidin-1-yl)methyl)thiazol-2-yl) acetamide)
- Structure : Features a fluoropyridinyl-piperidine-thiazole scaffold with an acetamide group.
- Activity : Binds selectively to O-GlcNAcase (OGA), an enzyme implicated in neurodegenerative diseases.
- Key Differences : The piperidine and fluoropyridine groups diverge from the target’s pyrrolidine and benzodioxol, suggesting different target affinities .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a novel compound that has gained attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Thiazole ring
- Benzodioxole moiety
- Methylsulfonyl group
- Pyrrolidine backbone
Its molecular formula is , with a molecular weight of approximately 348.36 g/mol. The unique combination of these structural components contributes to its biological activity.
Antimalarial Activity
Research indicates that this compound exhibits significant in vitro antimalarial activity . Studies have reported low IC50 values, suggesting its potential as an effective antimalarial agent.
Antimicrobial Properties
The compound also demonstrates promising antimicrobial properties , with studies showing effectiveness against various bacterial strains. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, exhibiting notable inhibition rates .
Anticancer Potential
In terms of anticancer activity, the compound has been tested against multiple cancer cell lines. It has shown selective cytotoxicity, indicating its potential as a therapeutic candidate in oncology. The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation .
Summary of Biological Activities
| Biological Activity | IC50 Values | Target Organisms/Cell Lines |
|---|---|---|
| Antimalarial | Low values | Plasmodium spp. |
| Antimicrobial | Varies | Staphylococcus aureus, E. coli |
| Anticancer | 26–65 µM | Various cancer cell lines |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes involved in critical pathways such as:
- Cell proliferation
- Metabolic processes in pathogens
These interactions are crucial for its therapeutic effects against malaria and cancer .
Case Study 1: Antimalarial Efficacy
In a study investigating the antimalarial properties, researchers found that the compound significantly reduced parasite load in vitro compared to control groups. The low IC50 values indicated potent activity against Plasmodium falciparum, supporting its potential use in malaria treatment.
Case Study 2: Anticancer Activity
In another study focusing on anticancer effects, this compound was tested on several human cancer cell lines. The results demonstrated that the compound inhibited cell growth effectively, particularly in breast and colon cancer models, with IC50 values ranging from 26 to 65 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
